3-Amino-1H-pyrazole-4-carboxamide

Overview

Description

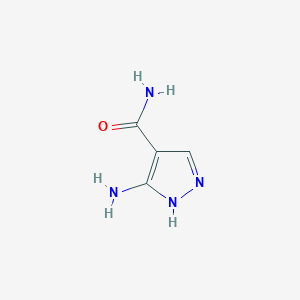

3-Amino-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 3-position and a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

3-Amino-1H-pyrazole-4-carboxamide has been identified as a significant scaffold for developing kinase inhibitors. Kinases are crucial in regulating various cellular processes, including the cell cycle, apoptosis, and metabolism. The compound's structure allows it to interact with various kinases, making it a promising candidate for treating cancers and other diseases.

Kinase Inhibition

Recent studies have demonstrated that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are implicated in several cancers. For instance, one derivative exhibited an EC50 of 33 nM against CDK16 and showed selective inhibition across the PCTAIRE family of kinases . This specificity is crucial for minimizing side effects in therapeutic applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that this compound derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, specific modifications to the pyrazole structure have resulted in compounds that significantly reduce cell viability in breast cancer and cervical cancer models .

Neuroprotective Effects

Beyond cancer treatment, this compound has shown potential neuroprotective effects. Studies have indicated that certain derivatives can mitigate oxidative stress-related damage in neuronal cells, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease . The ability to influence glial inflammation and oxidative neurotoxicity highlights the compound's therapeutic promise in neurology.

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been documented, demonstrating their effectiveness in various assays such as ABTS and FRAP tests . These properties are vital for developing treatments aimed at oxidative stress-related conditions.

Synthesis and Chemical Modifications

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance pharmacological activity. The flexibility of the pyrazole ring enables the introduction of different substituents, which can significantly alter biological activity and selectivity against target enzymes or receptors .

Industrial Applications

In addition to pharmaceutical applications, this compound is utilized in industrial settings, particularly in dyeing processes due to its chemical properties . This highlights its versatility beyond medicinal chemistry.

Case Studies and Research Findings

Several case studies illustrate the compound's efficacy:

- A study on bisindole-substituted derivatives demonstrated significant anti-inflammatory effects in vivo, reducing microglial activation in animal models of neuroinflammation .

- Another investigation revealed that modified pyrazoles could effectively inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

- 3-Amino-1H-pyrazole-5-carboxamide

- 4-Amino-1H-pyrazole-3-carboxamide

- 5-Amino-1H-pyrazole-4-carboxamide

Comparison: 3-Amino-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the position of the amino and carboxamide groups influences its reactivity and binding affinity to biological targets, making it a valuable scaffold in drug design .

Biological Activity

3-Amino-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 114.12 g/mol. The compound features a pyrazole ring substituted with an amino group and a carboxamide functional group, which contribute to its reactivity and biological activity.

Targets of Action

This compound primarily targets:

- Fms-like receptor tyrosine kinase 3 (FLT3) : Involved in hematopoiesis and the proliferation of hematopoietic cells.

- Cyclin-dependent kinases 2 and 4 (CDK2/4) : Key regulators of the cell cycle.

Mode of Action

The compound inhibits FLT3 and CDK2/4 by binding to their active sites, leading to:

- Cell Cycle Arrest : Particularly at the G1/S checkpoint, which decreases cell proliferation.

- Altered Gene Expression : Influencing pathways associated with apoptosis and cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. A study demonstrated that derivatives of this compound had IC50 values ranging from 0.08 to 12.07 mM against different tumor cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can reduce LPS-induced glial inflammation in BV-2 cells and mitigate glutamate-induced oxidative neurotoxicity in HT-22 cells . Furthermore, in vivo studies confirmed its ability to decrease microglial activation and astrocyte proliferation in animal models .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. It demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Various tumor cell lines | 0.08–12.07 mM | |

| Anti-inflammatory | BV-2 cells | Not specified | |

| Antimicrobial | MSSA, MRSA | Sub-micromolar |

Case Studies

- Anticancer Study : A derivative of this compound was tested on HeLa cells, showing significant inhibition of cell growth through tubulin polymerization interference.

- Anti-inflammatory Research : In a model of neuroinflammation, treatment with this compound reduced markers of inflammation in the brain tissue of LPS-injected mice, suggesting its potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyrazole carboxamide derivatives often involves condensation reactions or modifications of pre-existing pyrazole cores. For example, one-step processes using aldehydes and amines (as seen in related compounds) can be adapted, with optimization via catalysts (e.g., Lewis acids) or continuous flow reactors to enhance efficiency . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios should be systematically tested using design-of-experiment (DoE) frameworks to maximize yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography, as demonstrated for structurally similar pyrazole derivatives, provides precise molecular geometry and hydrogen-bonding patterns . For purity analysis, HPLC coupled with UV-vis detection is recommended.

Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity/temperature (e.g., ICH guidelines) combined with periodic HPLC analysis can assess degradation profiles. Thermal stability may be evaluated via differential scanning calorimetry (DSC), while hygroscopicity is tested using dynamic vapor sorption (DVS).

Advanced Research Questions

Q. What structural modifications enhance the enzyme inhibitory activity of this compound, and how are these effects validated?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) or aromatic substituents at the pyrazole 1- and 3-positions can modulate binding affinity. For example, substitution with a phenylamino group (as in derivative 4a) improved thermal stability and likely influenced target interactions . Validations include in vitro enzyme assays (e.g., IC₅₀ determination) and molecular docking to map interactions with active-site residues (e.g., hydrogen bonding with LEU345 in TgCDPK1) .

Q. How do computational methods resolve contradictions in reported binding affinities of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can identify discrepancies arising from experimental conditions (e.g., pH, ionic strength). For instance, unfavorable donor-donor interactions (e.g., LYS338 in TgCDPK1) reduce binding affinity, as shown in silico . Ensemble docking across multiple protein conformations may reconcile conflicting data.

Q. What strategies mitigate low solubility or bioavailability in derivatives of this compound?

- Methodological Answer : Structural modifications such as prodrug formulations (e.g., esterification of the carboxamide group) or incorporation of hydrophilic moieties (e.g., PEGylation) can improve solubility. In vitro permeability assays (Caco-2 models) and pharmacokinetic studies in rodent models are critical for validation.

Q. How can researchers design experiments to address contradictory data on reaction yields during scale-up synthesis?

- Methodological Answer : Process analytical technology (PAT) tools, such as in situ FTIR or Raman spectroscopy, monitor reaction progression in real time. Scale-up discrepancies may arise from heat/mass transfer limitations; mitigating strategies include switching to flow chemistry or optimizing agitation rates .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in pyrazole derivatives?

- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., Hammett σ values, logP) with biological activity. Outlier detection (via studentized residuals) identifies anomalies, while cross-validation ensures model robustness.

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodological Answer : Counter-screening against related enzymes (e.g., kinase panels) and competitive inhibition assays with substrate analogs confirm specificity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (Kd, ΔH) to rule off-target effects .

Q. What methodologies resolve crystallographic disorder in pyrazole-carboxamide derivatives?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) and refinement tools (e.g., SHELXL) address disorder. For flexible substituents, restrained refinement or multi-conformational modeling (e.g., occupancy splitting) improves electron density maps .

Properties

IUPAC Name |

5-amino-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFSNWUSTYESGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201489 | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-31-6 | |

| Record name | 3-Amino-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.